Unsubstituted Scaffold vs. Dinitro Derivatives: >100‑Fold Potency Gap Against M. tuberculosis
In the 2009 Klimešová study, the unsubstituted 2‑benzylsulfanyl‑1,3‑benzoxazole (parent scaffold) displayed minimal antimycobacterial activity, with MICs exceeding 250 mmol/L against M. tuberculosis My 331/88 in a 14‑day broth microdilution assay. In sharp contrast, the 3,5‑dinitrobenzylsulfanyl derivative (compound 3t) achieved MIC values as low as 2 mmol/L against multidrug‑resistant M. tuberculosis strains, representing a greater than 100‑fold enhancement in potency conferred solely by dinitro substitution [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against M. tuberculosis |
|---|---|
| Target Compound Data | MIC >250 mmol/L (M. tuberculosis My 331/88, 14‑day assay) |
| Comparator Or Baseline | Dinitro derivative (compound 3t): MIC = 2–32 mmol/L (MDR M. tuberculosis strains) |
| Quantified Difference | >100‑fold reduction in MIC (i.e., substantially higher potency) |
| Conditions | Broth microdilution, Middlebrook 7H9 medium, 14‑day incubation; MIC expressed in mmol/L |
Why This Matters
This data establishes the unsubstituted scaffold as the essential inactive baseline, enabling quantitative attribution of each substituent's contribution to antitubercular potency.
- [1] Klimešová V, Kočí J, Waisser K, Kaustová J, Möllmann U. Eur J Med Chem. 2009;44(5):2286‑2293. View Source
